

The Chemical Architecture of Aspochracin: A Technical Guide

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Compound of Interest

Compound Name: *Aspochracin*

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Aspochracin, a metabolite produced by the fungus *Aspergillus ochraceus*, is a compound of interest due to its notable insecticidal properties. This technical guide provides a detailed overview of its chemical structure, biological activity, and the methodologies involved in its study.

Chemical Identity and Structure

Aspochracin is a non-proteogenic cyclotriptide.^[1] Its unique structure is composed of three amino acid residues: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. A key feature of its architecture is the cyclization, which occurs through the delta (δ) amino group of the L-ornithine residue, rather than the more common alpha (α) amino group.^[1] The α -amino group of ornithine is acylated with an octatrienoic acid side chain.^{[1][2][3]} This triene-containing side chain is crucial for its biological activity; its reduction to hexahydro**aspochracin** results in a complete loss of insecticidal effects.^[2]

Below is a two-dimensional representation of the chemical structure of **Aspochracin**, generated using the DOT language.

Figure 1: 2D Chemical Structure of **Aspochracin**

Physicochemical and Biological Data

The known quantitative data for **Aspochracin** is summarized in the table below. While its insecticidal properties are established, its broader pharmacological profile remains largely unexplored, and it is reported to be non-toxic to mammalian cell lines.[\[1\]](#)

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₆ N ₄ O ₄	[1] (Implied)
Molecular Weight	444.57 g/mol	[1] (Calculated)
Appearance	Pale-yellow powder	[3] [4]
Solubility	Soluble in ethanol, methanol, DMF, DMSO	[1]
Biological Activity	Insecticidal	[2] [3] [4] [5]
Insecticidal Metric	Minimal effective concentration of 17 µg/g (by injection) on silkworm and fall webworm larvae, causing paralysis.	[3] [4]

Experimental Protocols

Isolation and Purification of Aspochracin

The original isolation of **Aspochracin** from the culture filtrate of *Aspergillus ochraceus* provides a foundational methodology for obtaining this metabolite.[\[5\]](#) A generalized protocol based on common practices for fungal natural products is outlined below.[\[3\]](#)[\[4\]](#)

- **Fungal Cultivation:** *Aspergillus ochraceus* is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- **Extraction:** The culture filtrate or mycelial mass is extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the metabolites from the aqueous medium.[\[3\]](#)[\[4\]](#)
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.

- **Chromatographic Separation:** The crude extract is subjected to column chromatography, commonly using silica gel as the stationary phase.[\[3\]](#)[\[4\]](#)
- **Elution:** A gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) is used to elute fractions with increasing polarity.
- **Fraction Analysis:** Fractions are analyzed using techniques like Thin Layer Chromatography (TLC) to identify those containing the target compound.
- **Final Purification:** Fractions containing **Aspochracin** are pooled and may undergo further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Structure Elucidation

The determination of **Aspochracin**'s complex structure involves a combination of spectroscopic and chemical methods.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

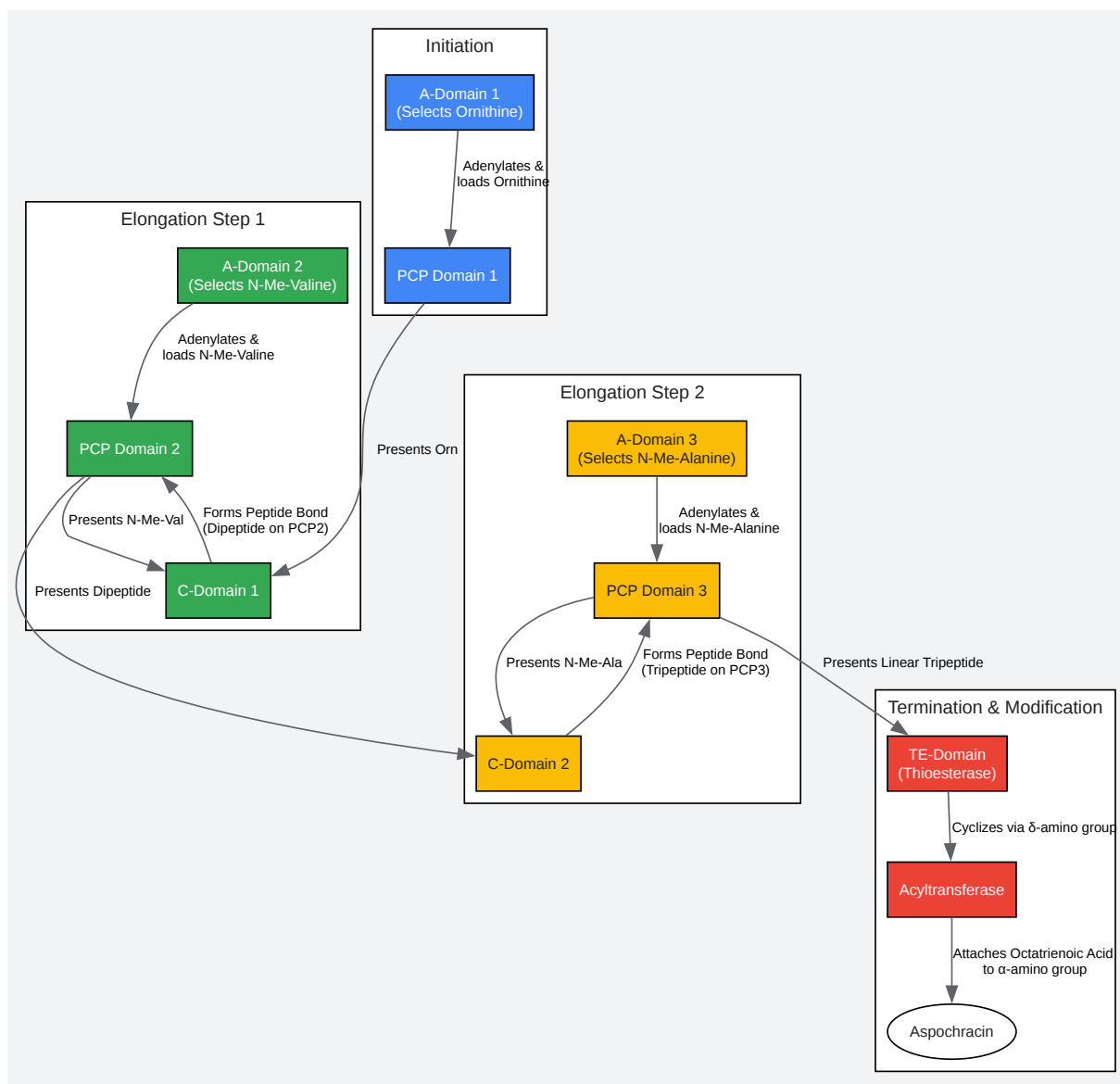
- **Mass Spectrometry (MS):** To determine the molecular weight and elemental formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and identify the individual amino acid residues and the fatty acid side chain.
- **Chemical Degradation:** Acid hydrolysis of **Aspochracin** breaks the peptide bonds, releasing the constituent amino acids, which can then be identified by comparison with authentic standards using chromatographic methods.
- **Chiral Analysis:** To determine the stereochemistry (L or D configuration) of the amino acid residues.

Biosynthesis Pathway

Aspochracin is a non-ribosomal peptide, meaning its synthesis is not directed by mRNA templates on ribosomes. Instead, it is assembled by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPS). While the specific gene cluster for **Aspochracin**

biosynthesis has not been fully detailed, the general workflow for NRPS-mediated synthesis provides a logical framework for its formation.

The diagram below illustrates a generalized workflow for the synthesis of a cyclotriptide like **Aspochracin** via an NRPS enzyme complex.



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Figure 2: Generalized NRPS Workflow for **Aspochracin** Biosynthesis

This process involves:

- Initiation: Adenylation (A) domains select specific amino acids (in this case, Ornithine, N-methyl-Valine, and N-methyl-Alanine) and activate them.
- Elongation: The activated amino acids are loaded onto Peptidyl Carrier Protein (PCP) domains. Condensation (C) domains then catalyze the formation of peptide bonds between the amino acids on adjacent PCP domains, elongating the peptide chain.
- Termination: Finally, a Thioesterase (TE) domain releases the completed linear peptide. In the case of **Aspochracin**, this domain catalyzes the intramolecular cyclization via the δ -amino group of ornithine. A separate enzymatic step, likely involving an acyltransferase, attaches the octatrienoic acid side chain to the free α -amino group.

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